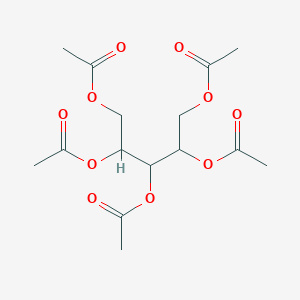
1,2,3,4,5-Penta-O-acetylpentitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Penta-O-acetylpentitol is a chemical compound that belongs to the class of acetylated sugars It is a derivative of pentitol, where all five hydroxyl groups are acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Penta-O-acetylpentitol typically involves the acetylation of pentitol using acetic anhydride in the presence of a catalyst. Common catalysts include perchloric acid, sulfuric acid, pyridine, hydrobromic acid, sodium acetate, or zinc chloride . The reaction is carried out by dissolving pentitol in acetic anhydride and adding the catalyst. The mixture is stirred at a controlled temperature, usually not exceeding 35°C, until the reaction is complete. The product is then isolated by pouring the reaction mixture into ice water, followed by filtration and washing .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform acetylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent pentitol.
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: Pentitol.
Oxidation: Pentonic acids or pentose aldehydes.
Reduction: Pentitol.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug or a building block for drug development.
Biology: Studied for its role in biochemical pathways and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the acetyl groups are hydrolyzed in vivo to release the active pentitol. The released pentitol can then participate in various biochemical pathways, affecting molecular targets and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Another acetylated sugar with similar properties but derived from glucose.
1,2,3,4,5-Penta-O-acetyl-D-xylitol: A similar compound derived from xylitol with comparable acetylation patterns.
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific acetylation pattern and the resulting chemical properties. Its structure allows for distinct reactivity and applications compared to other acetylated sugars. The compound’s ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable research subject .
Eigenschaften
CAS-Nummer |
5346-78-1 |
|---|---|
Molekularformel |
C15H22O10 |
Molekulargewicht |
362.33 g/mol |
IUPAC-Name |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
InChI-Schlüssel |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


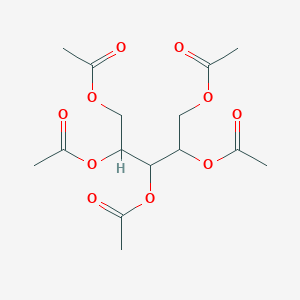

![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
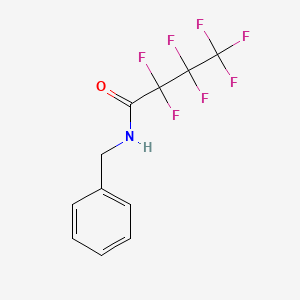

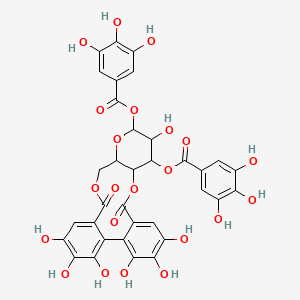

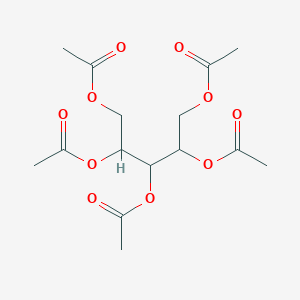
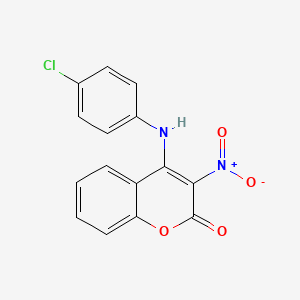

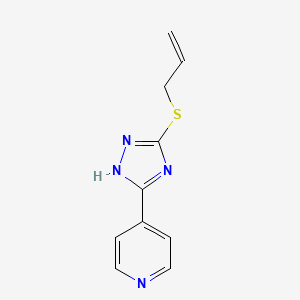
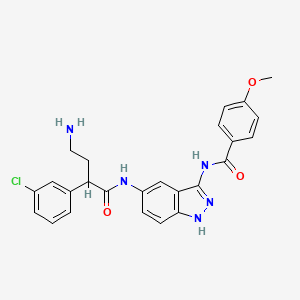

![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
